molecular formula C12H13F3N2O2 B3043613 1-Benzyl-3-nitro-4-(trifluoromethyl)pyrrolidine CAS No. 887267-91-6

1-Benzyl-3-nitro-4-(trifluoromethyl)pyrrolidine

Cat. No. B3043613
CAS RN: 887267-91-6
M. Wt: 274.24 g/mol
InChI Key: DPEGQJIXKNZUDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-Benzyl-3-nitro-4-(trifluoromethyl)pyrrolidine” is a biochemical compound with the molecular formula C12H13F3N2O2 and a molecular weight of 274.24 . It is used for proteomics research .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES string: C1C(C(CN1CC2=CC=CC=C2)N+[O-])C(F)(F)F . This indicates that the compound contains a pyrrolidine ring, a benzyl group, a nitro group, and a trifluoromethyl group.


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 274.24 and a molecular formula of C12H13F3N2O2 . Further details about its physical and chemical properties are not available in the current data.

Mechanism of Action

The mechanism of action of 1-Benzyl-3-nitro-4-(trifluoromethyl)pyrrolidine is not fully understood. However, it is believed to act as an inhibitor of specific enzymes and receptors in the body. It has been found to have a high affinity for certain receptors in the brain, which may explain its potential use in the treatment of neurological disorders.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects in the body. It has been shown to inhibit the growth of cancer cells and reduce inflammation in the body. It has also been found to have anxiolytic and antidepressant effects in animal models.

Advantages and Limitations for Lab Experiments

The advantages of using 1-Benzyl-3-nitro-4-(trifluoromethyl)pyrrolidine in lab experiments include its high purity and stability. It is also readily available and relatively easy to synthesize. However, the limitations of using this compound include its potential toxicity and the need for specialized equipment and safety protocols.

Future Directions

There are several future directions for research on 1-Benzyl-3-nitro-4-(trifluoromethyl)pyrrolidine. One area of interest is the development of new drugs that target specific receptors in the body. Another area of research is the investigation of the potential use of this compound in the treatment of neurological disorders. Additionally, further studies are needed to determine the safety and toxicity of this compound.

Scientific Research Applications

1-Benzyl-3-nitro-4-(trifluoromethyl)pyrrolidine has been extensively studied for its potential applications in various fields. In the pharmaceutical industry, this compound is used in the synthesis of drugs that target specific receptors in the body. It has been found to have potential applications in the treatment of cancer, neurological disorders, and infectious diseases.

properties

IUPAC Name

1-benzyl-3-nitro-4-(trifluoromethyl)pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F3N2O2/c13-12(14,15)10-7-16(8-11(10)17(18)19)6-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPEGQJIXKNZUDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1CC2=CC=CC=C2)[N+](=O)[O-])C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Benzyl-3-nitro-4-(trifluoromethyl)pyrrolidine
Reactant of Route 2
1-Benzyl-3-nitro-4-(trifluoromethyl)pyrrolidine
Reactant of Route 3
1-Benzyl-3-nitro-4-(trifluoromethyl)pyrrolidine
Reactant of Route 4
Reactant of Route 4
1-Benzyl-3-nitro-4-(trifluoromethyl)pyrrolidine
Reactant of Route 5
1-Benzyl-3-nitro-4-(trifluoromethyl)pyrrolidine
Reactant of Route 6
Reactant of Route 6
1-Benzyl-3-nitro-4-(trifluoromethyl)pyrrolidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.